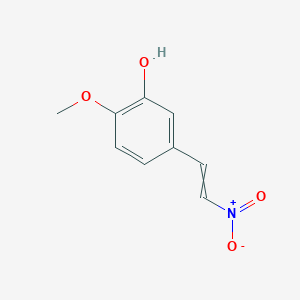

2-Methoxy-5-(2-nitroethenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(2-nitroethenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCVJPGJBCRIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methoxy 5 2 Nitroethenyl Phenol

Established Synthetic Routes

The synthesis of 2-Methoxy-5-(2-nitroethenyl)phenol can be achieved through several key organic reactions. These methods primarily focus on the formation of the nitroethenyl group and its attachment to the phenolic ring.

Nitration Reactions and Subsequent Vinyl Group Introduction Pathways

A common strategy involves the initial nitration of a precursor molecule, followed by the construction of the vinyl side chain. This multi-step process begins with the regioselective introduction of a nitro group onto the aromatic ring.

The starting material is often a substituted phenol (B47542) like 2-methoxyphenol (guaiacol). nist.gov The nitration of phenol derivatives can be accomplished using various reagents, including a mixture of concentrated sulfuric acid and nitric acid. google.com The regioselectivity of this electrophilic aromatic substitution is crucial and is influenced by factors such as the nature of the substituent, the nitrating agent, and reaction conditions. dergipark.org.trijcce.ac.ir For instance, the nitration of 2-methoxyphenol can yield isomers, with 2-methoxy-5-nitrophenol (B41512) being a key intermediate for the target molecule. nih.gov Once 2-methoxy-5-nitrophenol is obtained, subsequent reactions are required to introduce the 2-nitroethenyl group, typically via condensation reactions similar to the Henry reaction.

Henry Reaction (Nitroaldol Condensation) Approaches

The Henry reaction is a classical and direct method for forming β-nitro alcohols, which can be readily dehydrated to form nitroalkenes. This approach is one of the most straightforward routes to this compound.

The synthesis begins with an appropriately substituted benzaldehyde (B42025). For the target compound, the key precursor is 3-hydroxy-4-methoxybenzaldehyde. This aldehyde undergoes a base-catalyzed condensation with a nitroalkane, typically nitromethane. The initial product is a nitroaldol, which is then dehydrated, often in the same pot, to yield the final α,β-unsaturated nitro compound. The dehydration step is usually promoted by heat or by using specific reagents that facilitate the elimination of water.

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective method for synthesizing alkenes, particularly favoring the formation of (E)-isomers, which corresponds to the geometry of the target compound. wikipedia.orgsigmaaldrich.com This makes it a powerful alternative to the Henry reaction.

This strategy involves the reaction of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. wikipedia.org In this context, 3-hydroxy-4-methoxybenzaldehyde would be treated with the carbanion generated from a phosphonate ester, such as diethyl (nitromethyl)phosphonate. The reaction is initiated by deprotonating the phosphonate with a suitable base (e.g., NaH, NaOMe). organic-chemistry.org The resulting phosphonate carbanion acts as a nucleophile, attacking the aldehyde to form an intermediate that subsequently eliminates a dialkylphosphate salt to give the alkene. wikipedia.orgorganic-chemistry.org This method is valued for its high yield and the ease of removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org

| Synthetic Route | Key Precursors | Core Transformation | Typical Stereoselectivity |

|---|---|---|---|

| Nitration & Vinyl Introduction | 2-Methoxyphenol, Nitrating Agent | Electrophilic Aromatic Substitution followed by Condensation | Dependent on condensation step |

| Henry Reaction | 3-Hydroxy-4-methoxybenzaldehyde, Nitromethane | Base-catalyzed Nitroaldol Condensation and Dehydration | Mixture of (E/Z) possible, often favors (E) |

| Horner-Wadsworth-Emmons | 3-Hydroxy-4-methoxybenzaldehyde, Diethyl (nitromethyl)phosphonate | Olefination via Phosphonate Carbanion | Predominantly (E)-alkene wikipedia.orgorganic-chemistry.org |

Alkylation and Concomitant Functionalization Methodologies

A common technique is the protection of the phenolic hydroxyl group to prevent its interference in subsequent steps. For example, the hydroxyl group of a precursor like 2-methoxy-5-nitrophenol can be alkylated, for instance with benzyl (B1604629) bromide, to form a more stable ether. This protected intermediate can then undergo further reactions, with the protecting group being removed in a final step. Conversely, demethylation of methoxy (B1213986) groups using reagents like boron tribromide is another functionalization strategy to yield a free phenol group. nih.gov Such methodologies add versatility to the synthetic design, allowing for the use of a wider range of starting materials and reaction conditions.

Microwave-Assisted Synthetic Protocols

Modern synthetic chemistry often employs microwave irradiation to enhance reaction rates, improve yields, and promote cleaner reactions. These protocols can be applied to several of the established routes for synthesizing this compound.

Condensation reactions, such as the Henry reaction, can be significantly accelerated under microwave conditions. nih.govnih.gov The use of microwave heating can reduce reaction times from hours to minutes and can be performed in environmentally benign solvents like water. nih.gov This approach offers an efficient and rapid synthesis of the target compound, aligning with the principles of green chemistry.

Precursor Synthesis and Derivatization

The success of any synthetic route is contingent on the availability and purity of the starting materials. The synthesis of this compound relies on a few key precursors derived from simple, commercially available compounds.

The primary starting materials include substituted phenols and benzaldehydes. Guaiacol (B22219) (2-methoxyphenol) is a fundamental precursor, which can be nitrated to form intermediates like 2-methoxy-5-nitrophenol. nist.govnih.gov Another crucial precursor is 3-hydroxy-4-methoxybenzaldehyde, which is essential for direct condensation methods like the Henry reaction. Derivatization of these precursors, such as the protection of hydroxyl groups or the conversion of anilines to phenols via diazotization, expands the range of possible synthetic pathways. google.com For instance, 2-methoxy-5-nitroaniline (B165355) can serve as a precursor to the corresponding phenol. nih.gov

| Precursor Name | IUPAC Name | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| Guaiacol | 2-Methoxyphenol | C₇H₈O₂ nist.gov | Starting material for nitration nist.gov |

| 5-Nitroguaiacol | 2-Methoxy-5-nitrophenol | C₇H₇NO₄ nih.gov | Key nitrated intermediate nih.gov |

| Isovanillin | 3-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | Aldehyde for Henry or HWE reaction |

| Isocreosol | 2-Methoxy-5-methylphenol | C₈H₁₀O₂ nih.gov | Potential starting material for functionalization nih.gov |

| 5-Nitro-o-anisidine | 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ nih.gov | Precursor to 2-methoxy-5-nitrophenol via diazotization nih.gov |

Synthetic Routes to Substituted Phenol Intermediates

The creation of a suitably substituted phenolic precursor is the foundational step in the synthesis of this compound. The key precursor for this target molecule is 5-hydroxy-2-methoxybenzaldehyde (B1581619). Several synthetic routes are available for the preparation of this and related substituted phenolic aldehydes.

One common approach is the Reimer-Tiemann reaction , which introduces a formyl group (-CHO) onto a phenol ring. For instance, the formylation of 4-methoxyphenol (B1676288) using this method can yield 2-hydroxy-5-methoxybenzaldehyde. wikipedia.org The reaction typically involves treating the phenol with chloroform (B151607) in the presence of a strong base.

Another classical method for the formylation of phenols is the Duff reaction , which uses hexamethylenetetramine as the formylating agent in an acidic medium.

Furthermore, selective demethylation of polysubstituted aromatic ethers can provide the desired phenolic intermediates. For example, 2,5-dimethoxybenzaldehyde (B135726) can be selectively demethylated to afford 5-hydroxy-2-methoxybenzaldehyde.

The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring. The hydroxyl and methoxy groups are ortho-, para-directing, and their interplay dictates the position of the incoming formyl group.

Table 1: Comparison of Synthetic Routes to Substituted Phenolic Aldehyde Intermediates

| Reaction Name | Starting Material | Reagents | Product | Key Features |

| Reimer-Tiemann | 4-Methoxyphenol | Chloroform, Strong Base | 2-Hydroxy-5-methoxybenzaldehyde | Formylation ortho to the hydroxyl group. |

| Duff Reaction | Phenols | Hexamethylenetetramine, Acid | Formylated Phenols | Another method for ortho-formylation. |

| Demethylation | 2,5-Dimethoxybenzaldehyde | Demethylating Agents (e.g., BBr₃) | 5-Hydroxy-2-methoxybenzaldehyde | Selective removal of a methyl group. |

Strategies for Regioselective Introduction of the Nitroethenyl Moiety

The introduction of the 2-nitroethenyl group onto the phenolic intermediate is most commonly achieved through a Henry reaction (also known as a nitroaldol reaction), followed by dehydration. wikipedia.org This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane, such as nitromethane, in the presence of a base. wikipedia.org

The process begins with the base-catalyzed reaction between 5-hydroxy-2-methoxybenzaldehyde and nitromethane. This forms a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate, often facilitated by heat or acidic workup, yields the desired this compound. The reaction is versatile and can be applied to a wide range of substituted benzaldehydes.

The choice of base and reaction conditions can influence the efficiency of both the initial condensation and the subsequent dehydration step. Common bases include primary amines, alkali hydroxides, and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com

Table 2: Key Steps in the Introduction of the Nitroethenyl Moiety

| Step | Reaction Type | Reactants | Product |

| 1 | Henry (Nitroaldol) Reaction | 5-Hydroxy-2-methoxybenzaldehyde, Nitromethane, Base | β-Nitro alcohol intermediate |

| 2 | Dehydration | β-Nitro alcohol intermediate | This compound |

Regiochemical Control and Stereoselectivity in Synthesis

Regiochemical control in the synthesis of this compound is primarily established during the synthesis of the phenolic aldehyde intermediate. The substitution pattern of the starting phenol dictates the position of the formyl group, which in turn determines the point of attachment for the nitroethenyl moiety. The synthesis of 5-hydroxy-2-methoxybenzaldehyde ensures that the subsequent Henry reaction occurs at the desired position.

Stereoselectivity becomes a key consideration during the formation of the carbon-carbon double bond of the nitroethenyl group. The Henry reaction can potentially produce a mixture of (E) and (Z) stereoisomers. However, the dehydration of the intermediate β-nitro alcohol often shows a preference for the formation of the more thermodynamically stable (E)-isomer , also referred to as the trans-isomer.

This preference is due to the steric hindrance between the aromatic ring and the nitro group in the (Z)-isomer, which is minimized in the (E)-configuration. Reaction conditions, such as the choice of solvent and dehydrating agent, can be optimized to maximize the yield of the desired (E)-isomer. For many synthetic applications involving β-nitrostyrenes, the (E)-isomer is the desired product due to its greater stability and specific reactivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-Methoxy-5-(2-nitroethenyl)phenol. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The vinylic protons of the nitroethenyl group would appear as doublets, significantly downfield due to the electron-withdrawing effect of the adjacent nitro group. A sharp singlet would correspond to the three protons of the methoxy (B1213986) group, while the phenolic hydroxyl proton would typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Predicted ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenolic OH | Variable (e.g., 5.0-10.0) | Broad Singlet | Position and broadening are dependent on solvent, temperature, and concentration. |

| Vinylic CH=CH | 7.5 - 8.5 | Doublets | The trans coupling constant (J) would be in the range of 12-18 Hz. |

| Aromatic CH | 6.8 - 7.5 | Multiplets | The precise shifts and splitting patterns depend on the electronic effects of the substituents. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. For this compound, nine distinct signals are expected. The carbons of the nitroethenyl group and the aromatic carbons attached to the electron-withdrawing nitrovinyl and electron-donating hydroxyl and methoxy groups would show characteristic shifts. Quaternary carbons, those without attached protons (e.g., C-OH, C-OCH₃, C-vinyl), typically exhibit lower intensity peaks.

Predicted ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (implicit) | N/A | Not applicable. |

| Vinylic CH=CH | 130 - 145 | Deshielded due to the nitro group and conjugation with the aromatic ring. |

| Aromatic C-OH | 145 - 155 | The phenolic carbon is typically deshielded. |

| Aromatic C-OCH₃ | 147 - 158 | The methoxy-bearing carbon is also deshielded. |

| Aromatic CH | 110 - 130 | Shifts are influenced by ortho, meta, and para relationships to the substituents. |

| Aromatic C-Vinyl | ~130 | The carbon atom of the benzene ring attached to the vinyl group. |

Two-Dimensional (2D) NMR Techniques for Molecular Connectivity

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, for instance, linking the two vinylic protons and mapping the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate each proton with its directly bonded carbon atom. This would definitively link the methoxy proton signal to the methoxy carbon signal and each vinylic and aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methoxy protons to the C-2 aromatic carbon and the vinylic protons to the C-5 aromatic carbon, which would confirm the "2-methoxy-5-nitroethenyl" substitution pattern.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₉H₉NO₄), high-resolution mass spectrometry (HRMS) would confirm the exact mass.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 195. A characteristic fragmentation pathway would be the loss of the nitro group (NO₂, 46 Da), resulting in a significant fragment ion at m/z 149. Further fragmentations could involve the loss of a methyl radical (CH₃) from the methoxy group or carbon monoxide (CO).

Expected Mass Spectrometry Data

| m/z Value | Identity | Notes |

|---|---|---|

| 195 | [M]⁺ | Molecular ion peak for C₉H₉NO₄. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

A broad band in the high-frequency region (around 3200-3500 cm⁻¹) would indicate the O-H stretching of the phenolic group. The presence of the nitro group (NO₂) would be confirmed by two strong, sharp absorption bands: one for the asymmetric stretch (typically 1500-1550 cm⁻¹) and another for the symmetric stretch (1340-1380 cm⁻¹). Other significant peaks would include C-H stretches for the aromatic and vinylic systems, C=C stretches for the aromatic ring and the ethenyl linker, and strong C-O stretching bands for the ether and phenol (B47542) functionalities.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Phenol | O-H stretch | 3200 - 3500 (broad) |

| Aromatic/Vinylic | C-H stretch | 3000 - 3100 |

| Methoxy | C-H stretch | 2850 - 2950 |

| Alkene / Aromatic | C=C stretch | 1600 - 1650 |

| Nitro | N-O asymmetric stretch | 1500 - 1550 (strong) |

| Nitro | N-O symmetric stretch | 1340 - 1380 (strong) |

X-ray Crystallographic Studies for Solid-State Molecular Architecture

A crystallographic study would determine:

Unambiguous Connectivity: Confirming the substitution pattern without doubt.

Bond Parameters: Providing precise measurements of all bond lengths and angles.

Molecular Conformation: Revealing the dihedral angles, such as the planarity of the nitroethenyl group relative to the benzene ring.

Intermolecular Interactions: Detailing how molecules pack in the solid state, including hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between aromatic rings. This information is crucial for understanding the material's physical properties.

Chemical Reactivity and Transformation Pathways

Michael Addition Reactions

The Michael addition, or conjugate addition, is one of the most fundamental reactions of α,β-unsaturated nitroalkenes like 2-Methoxy-5-(2-nitroethenyl)phenol. nih.gov The strong electron-withdrawing nature of the nitro group polarizes the C=C double bond, creating a significant partial positive charge on the β-carbon, making it an excellent electrophile for the addition of a wide range of nucleophiles. nih.govnih.gov

In recent years, the development of organocatalysis has provided powerful tools for achieving enantioselective Michael additions to nitroalkenes. nih.gov These reactions utilize small chiral organic molecules as catalysts to create stereochemically defined products, which are valuable intermediates in pharmaceutical synthesis. mdpi.com Various classes of organocatalysts, such as those derived from cinchona alkaloids or featuring thiourea (B124793) motifs, have been successfully employed in the asymmetric Michael addition of nucleophiles to β-nitrostyrenes, which serve as excellent models for this compound. mdpi.comacs.org

The general mechanism involves the activation of either the nucleophile or the electrophile (the nitroalkene) by the catalyst. For instance, bifunctional thiourea catalysts can activate the nitroalkene by forming hydrogen bonds with the nitro group, increasing its electrophilicity. mdpi.commdpi.com Simultaneously, a basic moiety on the catalyst (e.g., a tertiary amine) can deprotonate the nucleophile to form a more reactive enolate or enamine. mdpi.com This dual activation within the chiral environment of the catalyst directs the nucleophilic attack to one face of the nitroalkene, resulting in high levels of stereoselectivity. mdpi.com A variety of carbon-based nucleophiles, including ketones and aldehydes, have been shown to add to nitrostyrenes with high yields and excellent enantioselectivities. thieme-connect.comrsc.org

| Catalyst Type | Nucleophile | Key Features | Stereoselectivity Outcome |

|---|---|---|---|

| DPEN-Thiourea | Cycloketones | Dual hydrogen bonding activation of the nitro group. | High enantioselectivity (76–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com |

| Cinchona Alkaloid-Derived | α-Aminomaleimides | Activation of the nucleophile via the quinuclidine moiety. | Good enantioselectivity (up to 92% ee). acs.org |

| Pyrrolidine-Based | Ketones | Forms an enamine intermediate with the ketone nucleophile. | Excellent enantioselectivity (83–99% ee) in water. thieme-connect.com |

| Surfactant-Type (STAO) | Cyclohexanone | Enables high reactivity and selectivity in pure water. | Excellent enantioselectivity (97% ee). rsc.org |

Beyond asymmetric catalysis, the activated nitroethenyl moiety of this compound readily reacts with a diverse array of nucleophiles. The high electrophilicity of the β-carbon facilitates conjugate additions that are fundamental for carbon-carbon and carbon-heteroatom bond formation. nih.gov

The reaction proceeds via the attack of a nucleophile on the β-carbon of the nitroethenyl group, leading to the formation of a resonance-stabilized nitronate anion intermediate. This intermediate is then typically protonated, either during workup or by a proton source in the reaction mixture, to yield the final addition product. The versatility of this reaction is demonstrated by the wide range of nucleophiles that can be employed.

Carbon Nucleophiles : Malonates, β-ketoesters, and simple ketones or aldehydes are commonly used to form new C-C bonds. mdpi.comresearchgate.net

Nitrogen Nucleophiles : Amines can add to the double bond, although in some cases, particularly with ortho-hydroxy substituted nitrostyrenes, this can lead to subsequent C-C bond cleavage. nih.govmdpi.com

Oxygen Nucleophiles : Alcohols can act as nucleophiles, typically under basic conditions, to form ether linkages. researchgate.net

Sulfur Nucleophiles : Thiols and sulfinic acids are also effective nucleophiles in this context. tandfonline.com

| Nucleophile Class | Specific Example | Resulting Product Type |

|---|---|---|

| Carbon | Diethyl Malonate | Substituted γ-nitro ester. mdpi.comresearchgate.net |

| Carbon | Cyclohexanone | Substituted γ-nitro ketone. thieme-connect.com |

| Nitrogen | Bispidine (secondary amine) | β-Amino nitroalkane. mdpi.com |

| Oxygen | Primary Alcohols | β-Alkoxy nitroalkane. researchgate.net |

| Sulfur | Benzenesulfinic Acid | β-Sulfonyl nitroalkane. tandfonline.com |

Cycloaddition Reactions

The electron-deficient double bond of the nitroethenyl group makes this compound an excellent dipolarophile for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings. nih.govrjpn.org

The [3+2] cycloaddition is a concerted, pericyclic reaction where a 1,3-dipole reacts with a dipolarophile (the nitroalkene) to form a five-membered ring. wikipedia.org A classic example is the reaction with nitrones, which act as 1,3-dipoles to yield isoxazolidine (B1194047) rings. wikipedia.orgsemanticscholar.org

The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory. wikipedia.org For electron-poor alkenes like β-nitrostyrenes, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene. wikipedia.org This interaction favors the formation of 4-nitro-substituted isoxazolidines. nih.gov Theoretical studies on the reaction between nitrones and β-nitrostyrenes indicate a one-step mechanism where the nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitrostyrene (B7858105). nih.govrsc.org These reactions proceed with high regioselectivity and can also be stereoselective. nih.govrsc.org

The presence of the phenolic hydroxyl group introduces the possibility of intramolecular reactions. While direct intramolecular cycloadditions are less common for this substitution pattern, the phenol (B47542) can participate in cyclization following an initial intermolecular reaction. For instance, the hydroxyl group can act as an internal nucleophile. In related systems, such as ortho-hydroxy-β-nitrostyrene, the hydroxyl group has been shown to profoundly influence reactivity, although it did not lead to the expected intramolecular nucleophilic substitution to form benzofurans under certain conditions. nih.gov

Another potential pathway involves reductive cyclization. For example, ortho-nitrostyrenes can undergo iron-catalyzed reductive cyclization using a silane reductant to form indoles. acs.org This process involves the reduction of the nitro group to a nitroso intermediate, which is then trapped intramolecularly by the vinyl group. Although the subject compound has a different substitution pattern, this demonstrates a plausible transformation pathway for related structures following reduction.

Reductive Transformations

The nitroethenyl group in this compound contains two reducible functionalities: the nitro group and the carbon-carbon double bond. The selective reduction of one or both of these groups allows for the synthesis of valuable compounds like substituted vinylanilines or phenethylamines. researchgate.netnih.gov The choice of reducing agent and reaction conditions is crucial for controlling the chemoselectivity of the transformation.

Various catalytic systems have been developed for the selective reduction of nitrostyrenes. For instance, a rhodium catalyst supported on goethite (Rh/α-FeOOH) with hydrazine hydrate as a hydrogen source has been shown to selectively reduce the nitro group of nitrostyrenes to an amino group, leaving the vinyl group intact to produce vinylanilines with high selectivity. researchgate.net Similarly, copper nanoparticles on carbon dots can catalyze the chemoselective hydrogenation of the nitro group under visible light irradiation. rsc.org

For the complete reduction of both the nitro group and the double bond, more robust reducing systems are employed. A combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) provides a rapid and efficient method for the one-pot reduction of β-nitrostyrenes to the corresponding phenethylamines under mild conditions. nih.govchemrxiv.org This system is effective for a range of substituted nitrostyrenes, yielding the saturated amines in good yields. nih.gov

| Reagent/Catalyst System | Functionality Reduced | Primary Product | Key Feature |

|---|---|---|---|

| Rh/α-FeOOH, N₂H₄·H₂O | Nitro group only | Vinylaniline | High chemoselectivity for the nitro group. researchgate.net |

| Cu NPs on Carbon Dots, hv | Nitro group only | Vinylaniline | Visible-light-driven chemoselective reduction. rsc.org |

| NaBH₄ / CuCl₂ | Nitro group and C=C double bond | Phenethylamine (B48288) | Rapid, one-pot synthesis under mild conditions. nih.govchemrxiv.org |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. wikipedia.orglibretexts.org Both of these groups are ortho-, para-directors.

Activating Nature: The -OH group is a powerful activating group, making the aromatic ring significantly more nucleophilic than benzene (B151609). libretexts.org The -OCH₃ group is also strongly activating.

Directing Effects: The positions ortho and para to the hydroxyl and methoxy groups are electronically enriched and are the primary sites for electrophilic attack. In this compound, the directing effects of the -OH (at C1) and -OCH₃ (at C2) groups reinforce each other.

Position C4 is ortho to the -OH group and meta to the -OCH₃ group.

Position C6 is ortho to the -OCH₃ group and para to the -OH group.

Steric Hindrance: Steric hindrance from the existing substituents may influence the regioselectivity of the substitution, often favoring the less hindered position.

Due to the high reactivity of the ring, reactions like bromination can proceed readily, sometimes even without a catalyst, potentially leading to poly-substituted products. libretexts.org Direct nitration of highly activated phenols can sometimes lead to oxidative decomposition and the formation of tarry materials, requiring careful control of reaction conditions. libretexts.org

Denitrative Cross-Coupling Reactions

The nitroethenyl group in this compound makes it a suitable substrate for denitrative cross-coupling reactions. This class of reactions allows for the substitution of the vinylic nitro group with various carbon or heteroatom-based functionalities. nih.govresearchgate.net These transformations provide a powerful alternative to traditional cross-coupling methods for the synthesis of functionalized alkenes. researchgate.net

The general transformation can be represented as: Ar-CH=CH-NO₂ + R-M → Ar-CH=CH-R + M-NO₂

Coupling Partners: A wide range of organometallic reagents (e.g., organozinc, organoboron) can be used as coupling partners. nih.govresearchgate.net

Catalysis: These reactions are often catalyzed by transition metals, such as nickel or ruthenium complexes. nih.gov

Mechanism: The mechanisms can be complex, sometimes involving radical addition/elimination sequences. nih.gov

This methodology allows for the stereoselective formation of trans-substituted styrenes, providing access to compounds like stilbenes, chalcones, and other conjugated systems. researchgate.net

Oxidative Transformations and Degradation Studies

The phenolic structure of this compound makes it susceptible to oxidative transformations. Such studies are relevant for understanding its environmental fate and for developing degradation technologies.

Ozone (O₃) is a strong oxidant that reacts readily with phenolic compounds. The reaction rates are highly dependent on pH. researchgate.net

Reaction Kinetics: The reaction between ozone and phenols is typically fast, with second-order rate constants often in the range of 10⁴–10⁷ M⁻¹s⁻¹. researchgate.net

Effect of pH: The degradation efficiency of phenolic compounds by ozonation is generally higher at alkaline pH compared to acidic conditions. researchgate.net This is because the dissociation of the phenolic hydroxyl group at higher pH forms the more reactive phenolate anion, and also because ozone decomposition to form highly reactive hydroxyl radicals is favored. researchgate.net

Mechanism: The ozonation of phenols can proceed through two main pathways: a direct reaction with molecular ozone or an indirect reaction with hydroxyl radicals formed from ozone decomposition. The indirect pathway becomes more significant at elevated pH. researchgate.net

Table 2: Influence of pH on Ozonation of Related Nitrophenols

| pH | Degradation of 2-Nitrophenol (after 20 min) |

| 3 | 70.5% |

| 5 | 82.7% |

| 7 | 90.0% |

| 9 | 99.8% |

Data adapted from studies on 2-nitrophenol degradation. researchgate.net

Photocatalytic oxidation, often employing semiconductor catalysts like titanium dioxide (TiO₂), is an advanced oxidation process used for the degradation of organic pollutants, including phenols and nitrophenols. lidsen.com

Mechanism: The process is initiated by the absorption of photons (typically UV light) by the catalyst, which generates electron-hole pairs. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com These radicals are powerful, non-selective oxidants that can lead to the mineralization of the organic substrate.

Catalysts: While TiO₂ is a widely used photocatalyst, its efficiency can be enhanced by creating nanocomposites, for example, with cerium oxide (CeO₂), to improve charge separation and light absorption properties. lidsen.com

Kinetics: The degradation process often follows pseudo-first-order kinetics. The efficiency of the process is influenced by factors such as catalyst dosage, pH, and the concentration of the substrate. mdpi.com

Studies on related compounds like p-nitrophenol have shown that over 97% degradation can be achieved using a CeO₂-TiO₂ nanocomposite under UV irradiation. lidsen.com

Derivatization Strategies for Targeted Structural Modifications

The chemical architecture of this compound offers multiple avenues for targeted structural modifications. The presence of a phenolic hydroxyl group, a methoxy group, an activated aromatic ring, and a reactive nitroethenyl side chain allows for a diverse range of derivatization strategies. These modifications can be employed to modulate the molecule's physicochemical properties and biological activity. The principal strategies for derivatization focus on reactions involving the phenolic hydroxyl group, the aromatic ring, and the nitroethenyl moiety.

Modification of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group is a primary site for derivatization. Common strategies include etherification and esterification, which can alter the compound's polarity, lipophilicity, and metabolic stability.

Etherification: The phenolic hydroxyl can be converted to an ether linkage through Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide. For instance, allylation can be achieved using allyl bromide in the presence of a base like cesium carbonate. mdpi.com Another common etherification is silylation, where the hydroxyl group is converted to a silyl ether using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This derivatization is often used to increase the volatility of phenolic compounds for gas chromatography-mass spectrometry (GC-MS) analysis.

Esterification: Acylation of the phenolic hydroxyl group to form an ester is another prevalent modification. This can be accomplished using acyl chlorides or anhydrides in the presence of a base. researchgate.net For example, reaction with propionic anhydride can introduce a propionyl group. researchgate.net Fluorescent labeling for analytical purposes can also be achieved through esterification with reagents like dansyl chloride. unomaha.edu

Modification of the Aromatic Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. libretexts.orgwikipedia.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Electrophilic Substitution Reactions: Given that the hydroxyl and methoxy groups are ortho to each other, and the nitroethenyl group is para to the hydroxyl group, the remaining positions on the ring are potential sites for substitution. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation are characteristic of activated aromatic compounds. wikipedia.orglibretexts.org For instance, the reactivity of guaiacol (B22219) (2-methoxyphenol), a structurally related compound, in electrophilic substitution reactions has been studied, indicating the feasibility of such modifications. wikipedia.orgresearchgate.net The specific regioselectivity of these reactions on the target molecule would depend on the interplay of the directing effects of the existing substituents.

Transformation of the Nitroethenyl Side Chain

The conjugated nitroethenyl group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly altering the structure and potential bioactivity of the parent compound.

Reduction to a Nitroalkane: The carbon-carbon double bond of the nitroethenyl group can be selectively reduced to yield the corresponding nitroalkane, 2-methoxy-5-(2-nitroethyl)phenol. A variety of reducing agents can be employed for this transformation. mdma.chwiley-vch.de For example, sodium borohydride in the presence of silica gel has been used for the reduction of nitrostyrenes. researchgate.net Another method involves the use of 2-phenylbenzimidazoline. tandfonline.com Microwave-assisted reduction using tri-n-butyltin hydride under aqueous conditions also provides an efficient route to nitroalkanes from conjugated nitroalkenes. tandfonline.com

Conversion to an Oxime: The nitroalkene can be reduced to form an oxime. Chromium(II) chloride is a reagent known to rapidly reduce β-aryl, α,β-unsaturated nitroalkenes to their corresponding oximes at room temperature. erowid.org This transformation provides a pathway to introduce a C=NOH functionality. Oximes themselves are versatile intermediates that can be used in further synthetic transformations. nih.govacs.orgijprajournal.comorganic-chemistry.org

Synthesis of α-Keto Acids and Derivatives: The nitroethenyl group can serve as a precursor to an α-keto acid functionality. The oxidation of alkenes is a known method for the synthesis of α-keto acids. organic-chemistry.orgnih.govmdpi.com While direct conversion from the nitroalkene is a multi-step process, it represents a significant structural modification. Additionally, α-nitro ketones can be synthesized from primary nitroalkanes using N-acylbenzotriazoles as acylation agents. organic-chemistry.orgresearchgate.net This suggests a potential pathway from the reduced nitroalkane derivative.

The following tables summarize the key derivatization strategies for this compound.

Table 1: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Allylation | Allyl bromide, CsCO₃ | Allyl ether |

| Silylation | MTBSTFA | Silyl ether |

| Acylation | Propionic anhydride, base | Ester |

| Dansylation | Dansyl chloride, base | Sulfonate ester |

Table 2: Derivatization of the Aromatic Ring

| Reaction Type | Reagent(s) | Product Functional Group |

| Halogenation | X₂ (e.g., Br₂), Lewis acid | Aryl halide |

| Nitration | HNO₃, H₂SO₄ | Nitroarene |

| Sulfonation | SO₃, H₂SO₄ | Arenesulfonic acid |

| Friedel-Crafts Alkylation | R-X, Lewis acid | Alkylarene |

| Friedel-Crafts Acylation | RCOCl, Lewis acid | Aryl ketone |

Table 3: Transformation of the Nitroethenyl Side Chain

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction to Nitroalkane | NaBH₄/Silica gel or 2-Phenylbenzimidazoline or (n-Bu)₃SnH | Nitroalkane |

| Reduction to Oxime | CrCl₂ | Oxime |

| Conversion to α-Keto Acid | Oxidizing agents (multi-step) | α-Keto acid |

Role As a Synthetic Intermediate and Precursor in Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The electron-deficient nature of the nitroethenyl group, coupled with the nucleophilic character of the phenolic hydroxyl group and the aromatic ring, makes 2-Methoxy-5-(2-nitroethenyl)phenol an ideal starting material for the synthesis of a wide range of heterocyclic compounds.

Synthesis of Indole (B1671886) Derivatives

The indole scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. This compound serves as a key precursor for the synthesis of substituted indole derivatives. The synthetic strategy often involves the reduction of the nitro group to an amino group, which can then participate in cyclization reactions to form the indole ring. Various synthetic methodologies have been developed to achieve this transformation, often employing metal-catalyzed reduction followed by acid- or base-catalyzed cyclization. The presence of the methoxy (B1213986) and hydroxyl groups on the phenyl ring of the starting material allows for the creation of highly functionalized indole products, which are valuable for further synthetic manipulations and for the exploration of structure-activity relationships in medicinal chemistry. chim.itnih.govresearchgate.net

Synthesis of Pyrrole (B145914) Derivatives

Pyrrole and its derivatives are another important class of heterocyclic compounds with diverse applications. nih.gov this compound can be utilized as a starting material for the synthesis of functionalized pyrroles. The synthetic approach typically involves a multi-step sequence that may include the reduction of the nitro group, followed by condensation with a dicarbonyl compound or its equivalent. The specific reaction conditions and reagents can be tailored to control the substitution pattern on the resulting pyrrole ring. The inherent functionality of the precursor allows for the introduction of substituents at specific positions, leading to the generation of a library of pyrrole derivatives for various applications, including materials science and medicinal chemistry. scielo.brmdpi.com

Spirooxindole Synthesis

Spirooxindoles are a fascinating class of three-dimensional heterocyclic compounds that have garnered significant attention due to their complex architecture and interesting biological activities. The synthesis of spirooxindoles can be achieved using this compound as a key building block. These syntheses often proceed through a cascade reaction involving a Michael addition of an appropriate nucleophile to the nitroalkene, followed by an intramolecular cyclization. The phenolic hydroxyl group can act as an internal nucleophile, or external nucleophiles can be employed to construct the spirocyclic framework. The strategic use of this precursor allows for the diastereoselective and enantioselective synthesis of spirooxindoles, which is crucial for the development of new therapeutic agents.

Intermediate in Chalcone (B49325) Synthesis

Chalcones, characterized by an open-chain flavonoid structure, are known for their broad spectrum of biological activities. researchgate.netnih.govnih.gov this compound can serve as an intermediate in the synthesis of chalcone derivatives. While not a direct precursor in the classical Claisen-Schmidt condensation, the nitro group can be chemically transformed into other functional groups, such as an aldehyde or a ketone, which can then participate in the condensation reaction with an appropriate acetophenone (B1666503) or benzaldehyde (B42025) derivative. This indirect route provides access to chalcones with specific substitution patterns that may not be readily available through traditional methods. The methoxy and hydroxyl groups on the aromatic ring can influence the electronic properties and reactivity of the resulting chalcones, as well as their biological activity.

Building Block for Complex Polycyclic Systems

The reactivity of this compound extends beyond the synthesis of simple heterocycles to the construction of more complex polycyclic systems. The presence of multiple reactive sites allows for the orchestration of tandem or cascade reactions, leading to the efficient assembly of intricate molecular frameworks.

Benzopyran Derivative Synthesis

Benzopyrans are a class of bicyclic heterocyclic compounds that form the core structure of many natural products and synthetic compounds with significant biological properties. psu.eduderpharmachemica.comresearchgate.netnih.govrsc.org this compound can be effectively utilized in the synthesis of benzopyran derivatives. A common synthetic strategy involves the reaction of the phenolic hydroxyl group with a suitable three-carbon synthon, often an α,β-unsaturated carbonyl compound or its equivalent. The nitroethenyl group can act as a Michael acceptor, initiating a cascade reaction that leads to the formation of the pyran ring fused to the benzene (B151609) ring. The reaction conditions can be controlled to favor the formation of different isomers and to introduce additional functionality into the benzopyran system.

| Precursor | Synthetic Target | Key Transformation |

| This compound | Indole Derivatives | Reduction of nitro group, cyclization |

| This compound | Pyrrole Derivatives | Reduction of nitro group, condensation |

| This compound | Spirooxindole Synthesis | Michael addition, intramolecular cyclization |

| This compound | Chalcone Synthesis | Functional group transformation, Claisen-Schmidt condensation |

| This compound | Benzopyran Derivatives | Michael addition, intramolecular cyclization |

Benzofuran (B130515) and Benzazepine Analogues

The structural components of this compound make it a plausible precursor for the synthesis of heterocyclic compounds such as benzofurans and benzazepines, which are significant motifs in medicinal chemistry.

Benzofuran Analogues:

The synthesis of benzofuran derivatives often involves the formation of a furan (B31954) ring fused to a benzene ring. nih.gov For phenolic compounds, this can be achieved through various strategies that typically involve the reaction of the phenolic hydroxyl group with a suitable partner to form the heterocyclic ring. In the case of this compound, the nitroethenyl moiety offers a reactive handle for intramolecular cyclization.

One potential pathway for the formation of a benzofuran ring from a nitrostyrene (B7858105) derivative involves a phosphine-catalyzed reaction. Research has demonstrated that O-acylated nitrostyrenes can undergo a one-pot reaction sequence initiated by phospha-Michael addition of phosphine. acs.org This is followed by the elimination of nitrous acid and an intramolecular Wittig reaction to yield functionalized 3-alkenyl benzofurans. acs.org While this specific reaction has been demonstrated on other O-acylated nitrostyrenes, the underlying principles suggest a viable route for the transformation of this compound into a benzofuran analogue.

Another established method for synthesizing benzofurans starts from nitroalkene precursors. researchgate.net This typically involves the reduction of the nitro group, followed by a Nef reaction and an acid-mediated cyclization. researchgate.net The presence of the ortho-hydroxyl group in the target molecule is crucial for such an intramolecular cyclization to occur, leading to the formation of the benzofuran core. Comprehensive reviews on benzofuran synthesis highlight various catalytic and innovative strategies that could potentially be adapted for this compound. acs.orgnih.gov

| Starting Material | Key Reaction Type | Potential Product Class | Reference |

| O-acylated nitrostyrene | Phosphine-catalyzed reduction/elimination/Wittig sequence | Functionalized 3-alkenyl benzofurans | acs.org |

| Nitroalkene precursor | Reduction, Nef reaction, acid-mediated cyclization | 2-Benzylbenzofuran derivatives | researchgate.net |

Benzazepine Analogues:

Benzazepines are seven-membered heterocyclic compounds containing a nitrogen atom fused to a benzene ring. Their synthesis can be challenging, but various methods have been developed. A catalyst-free dearomative rearrangement of o-nitrophenyl alkynes has been reported as a divergent entry to biologically important benzazepines. acs.org This reaction proceeds through a tandem oxygen transfer cyclization, cycloaddition, and rearrangement. While this compound is not an alkyne, the reactivity of the nitro group is a key feature in this type of transformation, suggesting that with appropriate modifications, it could potentially be guided towards benzazepine synthesis.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step, incorporating most of the atoms of the reactants into the final product. organic-chemistry.orgtcichemicals.com The nitroethenyl group in this compound makes it a suitable candidate for participation in MCRs, particularly as a Michael acceptor.

Nitrostyrenes are well-known to participate in various MCRs. For instance, they have been used in five-component reactions for the synthesis of highly functionalized piperidines. nih.gov In these reactions, the nitrostyrene typically undergoes a Michael addition, followed by a nitro-Mannich reaction. nih.gov The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine, is a versatile tool in synthesis. nih.gov

Furthermore, β-nitrostyrene derived Morita–Baylis–Hillman (MBH) acetates have been utilized in four-component quadruple cascade reactions to construct complex bis-spirocyclohexane skeletons. rsc.org This highlights the broad utility of the nitrostyrene moiety as a building block in the construction of complex molecular architectures through MCRs. rsc.org The presence of the phenolic hydroxyl and methoxy groups on the aromatic ring of this compound could influence the reactivity and stereoselectivity of such MCRs, potentially leading to novel and diverse molecular scaffolds.

| Reaction Type | Key Reactant | Potential Product Skeletons | Reference |

| Five-Component Reaction | β-nitrostyrene | Highly functionalized piperidines | nih.gov |

| Four-Component Quadruple Cascade Reaction | β-nitrostyrene derived MBH acetate (B1210297) | Bis-spirocyclohexanes | rsc.org |

| Nitro-Mannich (aza-Henry) Reaction | Nitrostyrene | β-nitroamines | nih.govchemisgroup.us |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

While specific DFT studies elucidating the reaction mechanisms of 2-Methoxy-5-(2-nitroethenyl)phenol are not extensively documented, the methodology is crucial for understanding its synthesis and reactions. The formation of this compound often involves the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

DFT calculations can model the transition states and reaction intermediates of such processes. For example, in the synthesis involving vanillin (B372448) and nitromethane, DFT could be employed to:

Calculate the energy barriers for each step of the reaction mechanism.

Determine the geometry of the transition states.

Analyze the role of the catalyst and solvent in the reaction pathway.

By analogy with DFT studies on similar molecules, such as (E)-2-methoxy-4-(2-morpholinovinyl)phenol, calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to optimize the molecular geometry and predict spectroscopic properties. researchgate.net

DFT is instrumental in determining the electronic properties that govern the reactivity of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMOs): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the LUMO (ELUMO) in nitroaromatic compounds has been shown to correlate with their reduction rates, explaining a significant portion of the variability in reactivity. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack or reduction. The HOMO is likely distributed over the phenol (B47542) ring and the methoxy (B1213986) group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests higher reactivity. DFT studies on related nitrophenols have calculated this gap to understand their chemical behavior and potential for charge transfer. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen and parts of the carbon framework.

The table below summarizes typical electronic descriptors that can be calculated for this compound using DFT, based on findings for structurally related compounds.

| Descriptor | Typical Significance in Related Nitroaromatics |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability and reduction potential. nih.gov |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a compound. |

| Dipole Moment (Debye) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. ui.ac.id |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is commonly used to predict the interaction between a small molecule (ligand) and a protein target.

For this compound, docking simulations could be used to:

Identify potential biological targets by screening against libraries of protein structures.

Predict the binding affinity and pose of the compound within a protein's active site.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Studies on structurally similar compounds provide a framework for potential interactions. The phenolic hydroxyl group and the oxygen atoms of the nitro group are potent hydrogen bond acceptors and donors. The aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan. For instance, docking studies on 2-methoxy-4,6-diphenylnicotinonitrile have highlighted the importance of π-π stacking and hydrogen bonding in its interaction with lipoprotein-associated phospholipase A2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity. mdpi.comnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activity.

While specific QSAR models for this compound are not prevalent, numerous studies on related nitroaromatic compounds have been conducted. mdpi.com These studies are valuable for predicting the potential activity and toxicity of new compounds in this class.

Key findings from QSAR studies on nitroaromatics include:

Toxicity: The toxicity of nitroaromatic compounds has been successfully modeled using descriptors like the octanol/water partition coefficient (KOW), halfwave reduction potential (E1/2), and the energies of frontier molecular orbitals (EHOMO and ELUMO). mdpi.com

Antimalarial Activity: In a QSAR study of nitrobenzothiazole derivatives, descriptors such as atomic net charges, dipole moment, polarizability, Log P, and HOMO/LUMO energies were used to build a predictive model for antimalarial activity. ui.ac.id

Descriptor Importance: Electronic properties are often critical. For example, second-order hyperpolarizability and conductor-like screening model (COSMO) area have been used to develop stable QSAR models for the toxicology of nitrobenzene (B124822) derivatives. dergipark.org.tr

The following table lists common descriptors used in QSAR models for nitroaromatic systems and their relevance.

| Descriptor Class | Example Descriptors | Relevance to Activity/Toxicity of Nitroaromatics |

| Electronic | ELUMO, EHOMO, Dipole Moment, Polarizability, Atomic Charges | Govern the ability to participate in redox reactions and form intermolecular interactions. ELUMO is often linked to reductive metabolism and toxicity. nih.govui.ac.idmdpi.com |

| Hydrophobic | Log P (Octanol/Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes and accumulate in fatty tissues. ui.ac.idmdpi.com |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Describe the size and shape of the molecule, which are crucial for fitting into a binding site. nih.gov |

| Quantum Chemical | Hyperpolarizability, COSMO area | Provide detailed electronic and solvation information that can improve the predictive power of QSAR models. dergipark.org.tr |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility, dynamic behavior, and interactions with its environment (e.g., solvent). nih.gov

For this compound, MD simulations could reveal:

Conformational Landscape: The molecule has several rotatable bonds, particularly in the nitroethenyl side chain. MD simulations can explore the different accessible conformations and their relative stabilities.

Solvation Effects: By simulating the compound in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the phenolic and nitro groups and the surrounding water molecules. This provides insight into its solubility and hydration structure.

Stability of Complexes: When combined with molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov The simulation can reveal whether the initial binding pose is maintained and can highlight dynamic changes in the protein structure upon ligand binding.

For example, MD simulations of nitrobenzene have been used to calculate thermodynamic and dynamic properties like viscosity and self-diffusion coefficients, showing good agreement with experimental data. nih.gov Similar simulations on this compound would provide a dynamic picture of its behavior, complementing the static information from DFT and docking studies.

Advanced Analytical Techniques for Reaction Monitoring and Product Analysis

Chromatography Techniques for Reaction Progress and Purity Assessment

Chromatographic methods are indispensable for the qualitative and quantitative analysis of 2-Methoxy-5-(2-nitroethenyl)phenol, enabling the separation of the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound and related compounds. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically employing a nonpolar stationary phase and a polar mobile phase.

While specific HPLC parameters for this compound are not extensively documented, methods for analogous compounds provide a strong basis for analysis. For instance, the analysis of similar nitrophenols and nitroanilines often utilizes C18 columns. sielc.comambeed.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes, is commonly used. sielc.com For example, a method for 2-Methoxy-5-nitroaniline (B165355) uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com The progress of reactions involving nitrostyrenes has been monitored using HPLC with a chiral column (Chiralpack AS-H) and a mobile phase of n-hexane/2-propanol, with UV detection. rsc.org

Table 1: Illustrative HPLC Parameters for Analysis of Related Nitrostyrene (B7858105) and Nitrophenol Compounds

| Parameter | Setting | Reference |

| Column | Newcrom R1 (C18) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detection | UV | rsc.org |

| Application | Analysis of 2-Methoxy-5-nitroaniline | sielc.com |

| Column | Chiralpack AS-H | rsc.org |

| Mobile Phase | n-hexane / 2-propanol (85:15 v/v) | rsc.org |

| Flow Rate | 1 mL/min | rsc.org |

| Detection | UV at 213 nm | rsc.org |

| Application | Analysis of a reaction mixture containing a nitrostyrene derivative | rsc.org |

This table presents a summary of HPLC conditions used for the analysis of compounds structurally related to this compound, which can be adapted for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the characterization of this compound, providing both retention time data for the compound and its mass spectrum for structural confirmation. The analysis of related compounds, such as 5-ethenyl-2-methoxyphenol, has been documented using GC-MS. nih.gov Furthermore, the synthesis of intermediates for compounds like metoprolol, such as 4-(2-methoxyethyl)phenol, has been monitored at each step using capillary gas chromatography, with characterization by GC-MS. nist.gov For analysis, derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte. nist.gov The mass spectrum of the acetate (B1210297) derivative of 2-Methoxy-5-nitrophenol (B41512) is also available in the NIST WebBook, indicating the utility of GC-MS for related structures. mdma.ch

Table 2: GC-MS Data for a Structurally Related Compound: 5-Ethenyl-2-methoxyphenol

| Analytical Parameter | Value | Reference |

| Kovats Retention Index (Semi-standard non-polar column) | 1329 | nih.gov |

| Kovats Retention Index (Standard polar column) | 2223 | nih.gov |

This table provides the Kovats retention indices for a structurally similar compound, which can serve as a reference point for developing a GC-MS method for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. The choice of the mobile phase is critical for achieving good separation. For nitrostyrene derivatives, a common mobile phase is a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate. nih.gov The reaction progress can be visualized by spotting the reaction mixture on a TLC plate and observing the disappearance of the starting materials and the appearance of the product spot. thegoodscentscompany.com The relative polarity of the compounds determines their migration distance on the TLC plate; less polar compounds generally have higher retardation factor (Rf) values. bohrium.com

Table 3: Example TLC Solvent Systems for Nitrostyrene and Related Compounds

| Mobile Phase (v/v) | Analyte/Application | Observed Rf (if available) | Reference |

| n-hexane:ethyl acetate (5:1) | Monitoring the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | - | nih.gov |

| hexane:ethyl acetate (7:3) | Purification of a butanol fraction | 0.25 | uc.pt |

| hexane:ethyl acetate (6:4) | Purification of a butanol fraction | 0.50 | uc.pt |

| hexane:ethyl acetate (5:5) | Purification of a butanol fraction | 0.62 | uc.pt |

This table showcases various solvent systems used in the TLC analysis of related compounds, which can be optimized for monitoring the synthesis of this compound.

In-situ Spectroscopic Methods for Kinetic and Mechanistic Investigations

In-situ spectroscopic techniques are powerful for gaining real-time insights into the kinetics and mechanism of the formation of this compound. These methods allow for the monitoring of reactant consumption and product formation without the need for sample extraction.

Raman spectroscopy, in particular, has been effectively used for the conformational analysis of β-nitrostyrene derivatives. nih.govdntb.gov.ua Such studies, often coupled with computational methods like Density Functional Theory (DFT), provide a detailed understanding of the vibrational modes and the influence of substituents on the molecular structure. nih.govdntb.gov.ua For instance, the Raman spectra of nitrostyrene derivatives show characteristic bands for the nitro group, the C=C double bond, and the aromatic ring. nih.gov Conformational analysis is crucial for understanding structure-activity relationships, especially for biologically active compounds. nih.govdntb.gov.ua Resonance Raman spectroscopy has also been employed to investigate the photodissociation dynamics of (E)-β-nitrostyrene, providing insights into the excited state behavior. While direct kinetic studies on the synthesis of this compound using in-situ spectroscopy are not widely reported, these conformational and dynamic studies on related structures highlight the potential of Raman spectroscopy for mechanistic investigations of its formation.

Microscale Thermophoresis (MST) for Molecular Interaction Studies

Microscale Thermophoresis (MST) is a biophysical technique that can be employed to study the molecular interactions of this compound with biological macromolecules. This method measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell of the molecules upon binding.

Although no specific MST studies have been published for this compound, the technique is well-suited for characterizing interactions between small molecules and proteins. In a typical MST experiment, a fluorescently labeled macromolecule is titrated with the small molecule of interest. The change in the thermophoretic movement of the labeled molecule upon binding is monitored to determine the binding affinity (Kd).

In the absence of direct experimental data for this compound, computational methods like molecular docking can provide preliminary insights into its potential molecular interactions. Molecular docking studies have been performed on related 3,4-dimethoxy-β-nitrostyrene derivatives to investigate their interaction with protein tyrosine phosphatase 1B (PTP1B). Such computational approaches can predict the binding mode and affinity of a ligand to a protein's active site, guiding the design of experimental studies like MST.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-Methoxy-5-(2-nitroethenyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nitroethenylation of 2-methoxy-5-hydroxyphenol derivatives. For example, a Claisen-Schmidt condensation between 5-hydroxy-2-methoxybenzaldehyde and nitroethane under acidic conditions (e.g., HCl/EtOH) yields the nitroethenyl group. Optimization of reaction time (24–48 hours) and temperature (70–80°C) is critical, with yields ranging from 60–75% and purity ≥95% after column chromatography .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) with coupling constants (J = 16 Hz) confirming the trans-configuration of the nitroethenyl group.

- IR : Stretching vibrations at 1620 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1260 cm⁻¹ (C-O of methoxy).

- Mass Spectrometry : Molecular ion peak at m/z 209.20 (M+H⁺) .

Q. What biological activities are associated with this compound, and what are the proposed mechanisms?

- Methodological Answer : The nitroethenyl group confers potential antibacterial activity by targeting bacterial GTPases (e.g., Obg), disrupting nucleotide binding and hydrolysis. Assays involve incubating the compound (40–100 μM) with purified GTPases and measuring free phosphate release via malachite green assays .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity of the nitroethenyl group during synthesis?

- Methodological Answer : Use chiral catalysts (e.g., L-proline) or solvent polarity adjustments (e.g., DMF vs. THF) to favor the (E)-isomer. Reaction monitoring via HPLC (C18 column, 70:30 MeOH/H₂O) ensures stereochemical purity >98% .

Q. What strategies resolve discrepancies in 1H NMR data between synthetic batches of this compound?

- Methodological Answer : Contradictions in aromatic proton splitting may arise from residual solvents or rotamers. Use 2D NMR (COSY, NOESY) to assign signals definitively. For example, NOE correlations between the methoxy and nitroethenyl protons confirm spatial proximity .

Q. How does the substitution pattern (e.g., methoxy vs. nitro positioning) affect the compound’s bioactivity?

- Methodological Answer : Compare analogues (e.g., 2-Methoxy-5-(2-nitroprop-1-enyl)phenol vs. 2-Methoxy-4-nitroethenylphenol) in enzyme inhibition assays. Structure-activity relationship (SAR) studies reveal that para-substitution of the nitroethenyl group enhances GTPase binding affinity by 2-fold .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., bacterial lysates)?

- Methodological Answer : Matrix interference can suppress LC-MS signals. Implement solid-phase extraction (C18 cartridges) followed by MRM (multiple reaction monitoring) transitions (m/z 209 → 152) to improve sensitivity (LOQ = 10 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.